molecular formula C7H12FNO2 B1406610 ethyl (2R,4S)-4-fluoropyrrolidine-2-carboxylate CAS No. 1523530-67-7

ethyl (2R,4S)-4-fluoropyrrolidine-2-carboxylate

Cat. No.: B1406610
CAS No.: 1523530-67-7
M. Wt: 161.17 g/mol
InChI Key: YRDIYVDGPRPFPX-NTSWFWBYSA-N
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Description

Ethyl (2R,4S)-4-fluoropyrrolidine-2-carboxylate is a chiral compound that belongs to the class of fluorinated pyrrolidines. These compounds are of significant interest in medicinal chemistry due to their potential biological activities and their ability to act as building blocks for more complex molecules. The presence of a fluorine atom in the pyrrolidine ring can significantly alter the compound’s physicochemical properties, making it a valuable target for drug development and other scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2R,4S)-4-fluoropyrrolidine-2-carboxylate typically involves the use of chiral starting materials and selective fluorination reactions. One common method involves the reaction of a chiral proline derivative with a fluorinating agent under controlled conditions. For example, trans-4-hydroxyproline can be reacted with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) to introduce the fluorine atom at the 4-position . The resulting intermediate can then be esterified with ethanol to yield the desired ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial production more sustainable.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2R,4S)-4-fluoropyrrolidine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives depending on the nucleophile employed.

Scientific Research Applications

Ethyl (2R,4S)-4-fluoropyrrolidine-2-carboxylate has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Due to its potential biological activities, it is investigated for its therapeutic potential in treating various diseases.

    Industry: It can be used in the development of new materials with unique properties, such as fluorinated polymers.

Mechanism of Action

The mechanism of action of ethyl (2R,4S)-4-fluoropyrrolidine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for these targets. For example, fluorinated compounds often exhibit increased metabolic stability and improved pharmacokinetic properties . The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Ethyl (2R,4S)-4-fluoropyrrolidine-2-carboxylate can be compared with other similar compounds, such as:

    Ethyl (2R,4S)-4-hydroxypyrrolidine-2-carboxylate: This compound lacks the fluorine atom, which can result in different biological activities and physicochemical properties.

    Ethyl (2R,4S)-4-chloropyrrolidine-2-carboxylate: The presence of a chlorine atom instead of fluorine can lead to variations in reactivity and stability.

    Ethyl (2R,4S)-4-methylpyrrolidine-2-carboxylate: The substitution of a methyl group can affect the compound’s steric and electronic properties.

The uniqueness of this compound lies in the presence of the fluorine atom, which imparts distinct characteristics that can be advantageous in various applications.

Properties

IUPAC Name

ethyl (2R,4S)-4-fluoropyrrolidine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12FNO2/c1-2-11-7(10)6-3-5(8)4-9-6/h5-6,9H,2-4H2,1H3/t5-,6+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRDIYVDGPRPFPX-NTSWFWBYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC(CN1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H]1C[C@@H](CN1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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